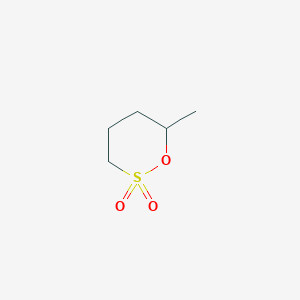
Tricyclo(4.3.1.0(1,6))deca-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.3.1.0(1,6))deca-3-ene is a hydrocarbon compound with the molecular formula C₁₀H₁₄. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.0(1,6))deca-3-ene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. One common synthetic route starts with the formation of bicyclo(2.2.2)octane through a Diels-Alder reaction, followed by the Conia-ene reaction to form a five-membered ring, ultimately yielding the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and reaction optimization have made it possible to produce this compound on a larger scale for research and specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(4.3.1.0(1,6))deca-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Aplicaciones Científicas De Investigación
Tricyclo(4.3.1.0(1,6))deca-3-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.3.1.0(1,6))deca-3-ene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(4.3.1.0(3,7))decane:
Azulene-annulated tricyclo(4.3.1.0(1,6))deca-2,4,7-triene: A derivative with additional functional groups and unique properties.
Uniqueness
Tricyclo(4.3.1.0(1,6))deca-3-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for studying complex chemical reactions and developing new materials .
Propiedades
Número CAS |
17048-59-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.01,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |
Clave InChI |
YQOCENFGLUWWPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CC=CCC2(C1)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)



![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)

![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)

